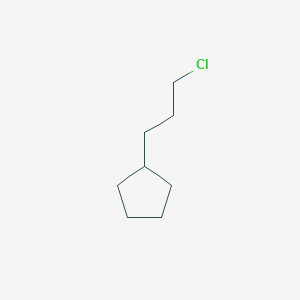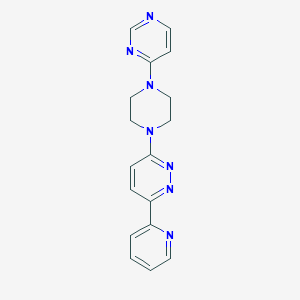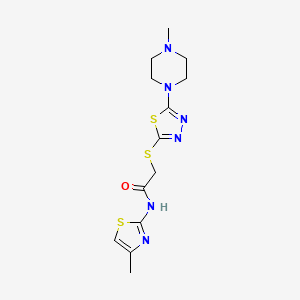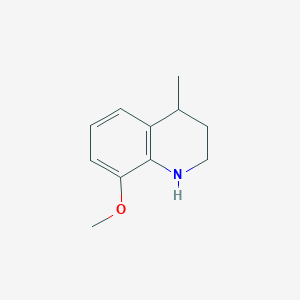
(3-Chloropropyl)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Chloropropyl)cyclopentane” is a chemical compound that consists of a cyclopentane ring with a 3-chloropropyl group attached to it . The molecule consists of 15 Hydrogen atoms, 8 Carbon atoms, and 1 Chlorine atom, making a total of 24 atoms . The molecular weight of (3-chloropropyl)cyclopentane is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .
Synthesis Analysis
The synthesis of “(3-Chloropropyl)cyclopentane” or similar compounds often involves complex organic chemistry reactions . For instance, cyclopentane derivatives can be synthesized from simple cyclopentanoid precursors . Another strategy for synthesis of prostaglandins from cyclopentane precursors exploits steric approach control during hydride reduction .Chemical Reactions Analysis
Cycloalkanes like cyclopentane can undergo various chemical reactions. For instance, cyclopropyl groups adjacent to vinyl groups can undergo ring expansion reactions . This reactivity can be exploited to generate unusual cyclic compounds.Physical And Chemical Properties Analysis
Cyclopentane, the base structure of “(3-Chloropropyl)cyclopentane”, has physical properties similar to those of alkanes, but with higher boiling points, melting points, and densities due to the greater number of London forces that they contain . Cyclopentane has a boiling point of 49.3 °C, and a melting point of -94.2 °C .Applications De Recherche Scientifique
- Researchers have grafted (3-Chloropropyl)-Trimethoxy Silane (CPTMS) onto the surface of halloysite nanotubes (HNTs) . This modification enhances the chemical activity of HNTs, making them excellent candidates for creating new materials in chemical engineering and nanotechnology . The use of toluene as a medium and specific molar ratios optimized the grafting process.
- A proposed hydrate-based purification technology was applied to cyclopentane. By analyzing crystal structures and chemical bonds, researchers achieved a 98.56% yield in purifying cyclopentane from an azeotropic mixture with neohexane .
- Quinoline derivatives are pharmacologically active compounds. Researchers continue to synthesize new derivatives, including those based on cyclopentane. Understanding the antioxidant action mechanism of these compounds is a promising direction for drug development .
Surface Modification and Nanotechnology
Hydrate-Based Separation
Antioxidant Action Mechanism
Safety and Hazards
“(3-Chloropropyl)cyclopentane” is considered a hazardous chemical. It is a combustible liquid and can cause skin and eye irritation . It should be kept away from heat, sparks, open flames, and hot surfaces. In case of contact with skin or eyes, it should be washed off immediately with plenty of water .
Orientations Futures
The vinylcyclopropane rearrangement, a ring expansion reaction converting a vinyl-substituted cyclopropane ring into a cyclopentene ring, could potentially be applied to “(3-Chloropropyl)cyclopentane” or similar compounds . This reactivity can be exploited to generate unusual cyclic compounds, opening up new perspectives in the creation of biologically active substances with desired properties .
Mécanisme D'action
Target of Action
It is known that cyclopentane derivatives have high pharmacological activity, which depends on their chemical structure . They are used as medicinal drugs and have been shown to inhibit tyrosine kinases, topoisomerase, tubulin polymerization, and DHODH kinase .
Mode of Action
Cyclopentane derivatives are known to act as inhibitors of radical chain oxidation of organic compounds . This suggests that (3-Chloropropyl)cyclopentane might interact with its targets by inhibiting oxidation processes, thereby preventing damage to cells and tissues.
Biochemical Pathways
It is known that cyclopentane derivatives can affect a wide range of biochemical pathways due to their ability to inhibit various enzymes
Result of Action
It is known that cyclopentane derivatives can act as inhibitors of radical chain oxidation of organic compounds . This suggests that (3-Chloropropyl)cyclopentane might prevent damage to cells and tissues by inhibiting oxidation processes.
Action Environment
It is known that the cohesive force between cyclopentane hydrate particles decreases with decreasing hydrophilic-lipophilic balance (hlb) value of surfactants . This suggests that the action of (3-Chloropropyl)cyclopentane might be influenced by the presence of surfactants and their HLB values.
Propriétés
IUPAC Name |
3-chloropropylcyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Cl/c9-7-3-6-8-4-1-2-5-8/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODWOFXPVXKFRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloropropyl)cyclopentane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate](/img/structure/B2758164.png)

![3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one](/img/structure/B2758166.png)


![1-(3,4-dimethylphenyl)-4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2758170.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide](/img/structure/B2758173.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2758174.png)